molecular formula C14H20ClNO2 B1317427 (2-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride CAS No. 1036848-45-9

(2-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride

Cat. No. B1317427
CAS RN: 1036848-45-9
M. Wt: 269.77 g/mol
InChI Key: XBGQLTAQHPBTAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride” is a biochemical compound with a molecular weight of 269.77 and a molecular formula of C14H19NO2 HCl . It is intended for research use and not for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of “(2-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride” can be represented by the SMILES notation: CC1CCCCN1C (C2=CC=CC=C2)C (=O)O.Cl . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

Research demonstrates the utility of piperidine-containing compounds in the synthesis of pyrimidine imines and thiazolidinones under microwave irradiation, highlighting their antibacterial potential. This includes the synthesis of 1-(4-(4-piperidin-1-yl)phenyl)ethanone derivatives, which undergo cyclization and condensation to produce compounds with promising antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).

Aurora Kinase Inhibition for Cancer Treatment

Compounds containing the piperidine motif have been investigated for their role as Aurora kinase inhibitors, with potential implications in cancer therapy. Specifically, modifications to the piperidine structure have led to compounds that inhibit Aurora A kinase, suggesting a pathway for treating cancer through targeted inhibition (ヘンリー, ジェームズ, 2006).

Palladium-Catalyzed C-H Functionalization

The palladium-catalyzed C-H functionalization of piperidine derivatives offers a method for synthesizing oxindoles, which are valuable intermediates in medicinal chemistry synthesis. This approach demonstrates the versatility of piperidine-containing compounds in complex organic synthesis processes, including the development of serine palmitoyl transferase enzyme inhibitors (Magano, Kiser, Shine, & Chen, 2014).

Synthesis of Piperidine Ring-Modified Analogs

Research into the synthesis of novel piperidine ring-modified alcohol and methyl ether analogs of (±)-threo-methyl phenyl(piperidin-2-yl)acetate explores the chemical diversity achievable with piperidine derivatives. These studies involve alkylation, acylation, and reduction processes, leading to compounds with established chemical structures based on spectral data. The modifications aim to enhance the efficiency of reactions and yield potential therapeutic agents (Ojo, 2012).

Electrochemical Studies of Mannich Bases

The synthesis and electrochemical characterization of novel Mannich bases bearing a pyrazolone moiety and piperidine indicate their potential in electrochemical applications. These compounds were synthesized through a Mannich reaction and characterized by various spectroscopic techniques, providing insights into their electrochemical behavior in acidic and basic media (Naik et al., 2013).

properties

IUPAC Name

2-(2-methylpiperidin-1-yl)-2-phenylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-11-7-5-6-10-15(11)13(14(16)17)12-8-3-2-4-9-12;/h2-4,8-9,11,13H,5-7,10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGQLTAQHPBTAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(C2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789634
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride

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